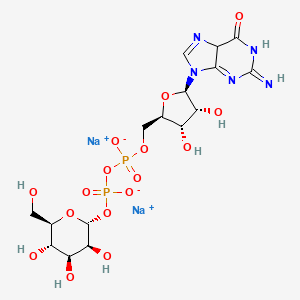
GDP--D-annose (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GDP-alpha-D-mannose disodium is a nucleotide sugar that serves as a substrate for glycosyltransferase reactions in metabolism. It is a donor substrate for mannosyltransferases and a precursor of GDP-beta-L-fucose . This compound plays a crucial role in the biosynthesis of glycoproteins and glycolipids, which are essential for various biological processes in eukaryotes .
Preparation Methods
Synthetic Routes and Reaction Conditions
GDP-alpha-D-mannose disodium is synthesized from guanosine triphosphate (GTP) and mannose-1-phosphate through the action of the enzyme mannose-1-phosphate guanylyltransferase (GDP-mannose pyrophosphorylase) . The reaction conditions typically involve the use of a buffer solution at a specific pH to optimize enzyme activity.
Industrial Production Methods
In industrial settings, GDP-alpha-D-mannose disodium is produced using recombinant DNA technology to express the necessary enzymes in microbial hosts such as Escherichia coli or Saccharomyces cerevisiae . The microbial cultures are grown in bioreactors under controlled conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
GDP-alpha-D-mannose disodium undergoes various chemical reactions, including:
Glycosylation: Acts as a mannose donor in glycosylation reactions mediated by mannosyltransferases.
Epimerization: Can be converted to GDP-beta-L-fucose through the action of GDP-mannose 3,5-epimerase.
Common Reagents and Conditions
Glycosylation: Requires mannosyltransferases and specific acceptor molecules (e.g., proteins or lipids) under physiological conditions.
Epimerization: Involves the enzyme GDP-mannose 3,5-epimerase and occurs under mild conditions.
Major Products
Glycosylation: Produces glycoproteins and glycolipids with mannose residues.
Epimerization: Produces GDP-beta-L-fucose.
Scientific Research Applications
GDP-alpha-D-mannose disodium has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study glycosyltransferase activity.
Biology: Essential for the study of glycoprotein and glycolipid biosynthesis.
Medicine: Investigated for its role in congenital disorders of glycosylation and other metabolic diseases.
Industry: Utilized in the production of recombinant glycoproteins and other biotechnological applications.
Mechanism of Action
GDP-alpha-D-mannose disodium exerts its effects by serving as a mannose donor in glycosylation reactions. It is recognized and utilized by mannosyltransferases, which transfer the mannose residue to specific acceptor molecules . This process is crucial for the proper folding, stability, and function of glycoproteins and glycolipids .
Comparison with Similar Compounds
Similar Compounds
GDP-beta-L-fucose: A product of GDP-alpha-D-mannose disodium epimerization.
GDP-D-mannose disodium: Contains both GDP-alpha-D-mannose and GDP-beta-D-mannose.
Uniqueness
GDP-alpha-D-mannose disodium is unique due to its specific role as a mannose donor in glycosylation reactions and its ability to be converted into GDP-beta-L-fucose . This dual functionality makes it a critical compound in the biosynthesis of glycoproteins and glycolipids .
Properties
Molecular Formula |
C16H23N5Na2O16P2 |
|---|---|
Molecular Weight |
649.3 g/mol |
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C16H25N5O16P2.2Na/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15;;/h3-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H2,17,20,28);;/q;2*+1/p-2/t4-,5-,6?,7-,8-,9+,10-,11+,14-,15-;;/m1../s1 |
InChI Key |
NUDAOFDYOMNLEV-BZONDYFRSA-L |
Isomeric SMILES |
C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Na+].[Na+] |
Canonical SMILES |
C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Poly(oxy-1,2-ethanediyl), alpha-[(9R)-6-hydroxy-6-oxido-1,12-dioxo-9-[(1-oxooctadecyl)oxy]-5,7,11-trioxa-2-aza-6-phosphanonacos-1-yl]-omega-methoxy-, sodium salt (1:1)](/img/structure/B12300880.png)
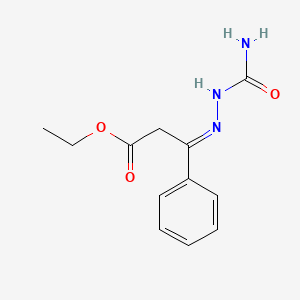
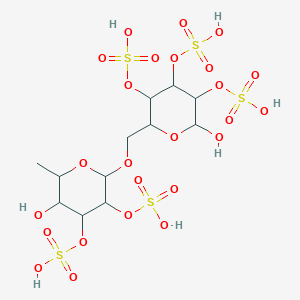
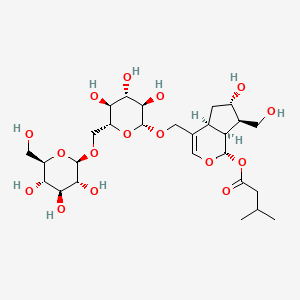
![[Val3]-beta-Casomorphin (1-4) amide, bovine](/img/structure/B12300899.png)

![2-diphenylphosphanyl-N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]benzamide](/img/structure/B12300914.png)
![[2,2'-Binaphthalene]-7,7'(8H,8'H)-dione, 1,1',6,6'-tetrahydroxy-3,3'-dimethyl-5,5'-bis(1-methylethyl)-8,8'-bis[[[2-(sulfooxy)ethyl]amino]methylene]-, sodium salt (1:2)](/img/structure/B12300922.png)
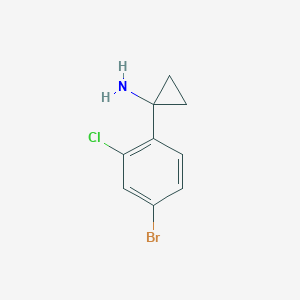

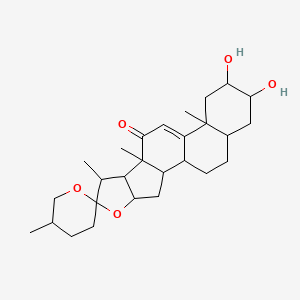
![[10,12,14,16,23-Pentahydroxy-6,10,19-trimethyl-13-(2-methylbutanoyloxy)-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2-hydroxy-2-methylbutanoate](/img/structure/B12300939.png)
![9a-Hydroxy-3,8a-dimethyl-5-methylene4,4a,5,6,9,9a-hexahydronaphtho[2,3-b]furan-2(8aH)-one](/img/structure/B12300947.png)
![4-(9-Ethoxy-8-methoxy-2-methyl-1,2,3,4,4a,10b-hexahydrobenzo[c][1,6]naphthyridin-6-yl)-N,N-di(propan-2-yl)benzamide](/img/structure/B12300952.png)
